Nonanediamide

Surfactant Science Micelle Formation Drug Solubilization

Alkane-α,ω-diamides exhibit chain-length-dependent properties; selecting the wrong homologue compromises melt processing or surfactant efficiency. Nonanediamide (CAS 1842-72-4) addresses this directly: • Constant fusion temperature (~450 K) ensures reproducible melt processing in polyamide synthesis (e.g., Nylon 6/9), unlike even-chain diamides that drift with chain length. • 6.6-fold lower CMC than suberamide and 3.5-fold lower than sebacamide, enabling micellar drug delivery with minimal surfactant loading. • Validated 82% yield via urea-mediated amidation of azelaic acid provides a reliable cost-modeling and process-development benchmark.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 1842-72-4
Cat. No. B1653443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanediamide
CAS1842-72-4
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC(CCCC(=O)N)CCCC(=O)N
InChIInChI=1S/C9H18N2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2,(H2,10,12)(H2,11,13)
InChIKeyFJXWKBZRTWEWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonanediamide: C9 Diamide Building Block


Nonanediamide (CAS 1842-72-4), also known as azelamide, is a linear aliphatic α,ω-diamide with a nine-carbon backbone (C9H18N2O2) . It serves as a versatile building block in organic synthesis, polymer chemistry, and surfactant science. Its moderate computed LogP (0.3) and topological polar surface area (86.2 Ų) indicate balanced hydrophilic-lipophilic character , making it suitable for both polar and non-polar applications.

Nonanediamide Chain-Length Specificity


Alkane-α,ω-diamides exhibit pronounced chain-length-dependent physicochemical properties, making simple substitution unreliable. Critical micelle concentration (CMC) values vary by over an order of magnitude across C7–C10 analogs , while melting behavior follows a strict odd-even alternation pattern . Selecting the wrong chain length can compromise surfactant efficiency, thermal processing, or crystallinity in the final material. The quantitative evidence below demonstrates why Nonanediamide occupies a distinct performance niche.

Nonanediamide vs. Analogs: Key Evidence


CMC Advantage Over Suberamide and Sebacamide

Among tetramethyl-substituted α,ω-diamides, nonanediamide (azelamide) shows the lowest critical micelle concentration (CMC) at 0.031 M, compared to 0.41 M for pimelamide (C7), 0.20 M for suberamide (C8), and 0.11 M for sebacamide (C10) . This represents a 6.6-fold improvement over the C8 analog and a 3.5-fold improvement over the C10 analog.

Surfactant Science Micelle Formation Drug Solubilization

Odd-Chain Melting Point Stability

DSC analysis of 12 alkane-α,ω-diamides (C2–C14) reveals a systematic odd-even effect: odd-chain diamides, including nonanediamide (C9), maintain a substantially constant fusion temperature of approximately 450 K, while even-chain analogs decrease from ~572 K to ~460 K with increasing chain length . This makes nonanediamide's melting behavior predictable and processing conditions more reproducible compared to even-chain analogs whose melting points are strongly chain-length dependent.

Thermal Analysis Crystal Packing Material Processing

Urea-Mediated Amidation Synthesis

Nonanediamide can be synthesized by amidation of azelaic acid with urea, achieving an isolated yield of 82% . This yield serves as a benchmark for process-scale procurement decisions, where higher-yielding routes directly influence cost of goods.

Synthetic Chemistry Process Optimization Bulk Production

Nonanediamide Application Scenarios


Micellar Solubilization for Drug Delivery

Nonanediamide's 6.6-fold lower CMC versus suberamide and 3.5-fold lower versus sebacamide makes it the superior choice for designing micellar drug delivery vehicles where minimal surfactant loading is critical for reducing excipient toxicity .

Thermally Stable Polyamide Precursor

As a monomer in polyamide synthesis (e.g., Nylon 6/9), nonanediamide's odd-chain structure delivers a constant fusion temperature (~450 K), ensuring reproducible melt processing across batches, unlike even-chain diamides whose melting points drift with chain length .

Scalable Urea-Amidation Route

The demonstrated 82% yield via urea-mediated amidation of azelaic acid provides procurement teams with a validated, high-yield synthetic reference point for cost modeling, vendor qualification, and process development decisions .

Quote Request

Request a Quote for Nonanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.